The table below summarizes the key technical data for Sardomozide dihydrochloride:
| Property | Description |
|---|---|
| Synonyms | CGP 48664A, SAM486A [1] [2] [3] |
| CAS Number | 138794-73-7 [1] [4] |
| Molecular Formula | C₁₁H₁₆Cl₂N₆ [1] [4] [3] |
| Molecular Weight | 303.19 g/mol [1] [2] [4] |
| Primary Target | S-adenosylmethionine decarboxylase (SAMDC) [1] [5] [2] |
| IC₅₀ (SAMDC) | 5 nM [1] [6] [5] |
| Main Action | Depletion of intracellular spermidine and spermine pools [3] |
| Appearance | Solid (white to off-white) [1] |
Polyamines are essential metabolites for cell growth and survival, and their levels are frequently elevated in cancers [7]. Sardomozide exerts its effects by targeting a key step in their synthesis.
The following diagram illustrates the polyamine biosynthesis pathway and the specific point of inhibition by this compound:
Sardomozide inhibits SAMDC, blocking the production of spermidine and spermine [2] [7] [3].
As shown in the pathway:
The biological effects of this compound have been characterized in various experimental settings.
In Vitro Antiproliferative Activity
Cell Assay Protocol A common method to study resistance involves chronic exposure of cell lines to the inhibitor [6] [4]:
This compound is a valuable tool compound for research use only [1] [6] [2]. Its primary utility lies in:
The table below summarizes inhibitory activity data for selected AdoMetDC inhibitors from recent scientific literature.
| Inhibitor Name | Target / Context | Activity (IC50, Ki, etc.) | Source / Reference |
|---|---|---|---|
| CGP 40215A | Leishmania donovani promastigotes | IC50 = 18 µM [1] | Pharmacol Res. 1996 [1] |
| Genz-644131 | Heterologous P. falciparum AdoMetDC (enzymatic) | Kiapp = Highly specific inhibitor; details in [2] | Sci Rep. 2013 [2] |
| MDL73811 | Precursor to Genz-series derivatives; poor pharmacokinetic profile cited as reason for derivative development [2] | Information not available in search results | Sci Rep. 2013 [2] |
| Lead Compound | Human AdoMetDC (hAdoMetDC) from in silico screening | Km reported as 3.1 ± 1.8 µM for the assay validation (not for the inhibitor itself) [3] | Sci Rep. 2015 [3] |
Here are detailed methodologies for two key assays used to evaluate AdoMetDC activity and inhibition.
This protocol is adapted from a 2015 study that established a simple and economic method for assessing hAdoMetDC activity [3].
AdoMetDC-PEPC-MDH Coupled Assay Workflow
This is a traditional, precise method for measuring AdoMetDC activity, as used in a 2013 study on Plasmodium AdoMetDC [2].
Kiapp for Genz-644131) is contained within the full text of the articles and may require accessing the original paper for complete figures and numerical results [2].
Polyamines are small aliphatic cations essential for fundamental cellular processes including DNA synthesis, transcription, translation, and cell proliferation. The three primary polyamines in mammalian cells are putrescine, spermidine, and spermine, which exist as polycationic molecules at physiological pH due to the protonation of their amino groups. These compounds are ubiquitous in living organisms and play critical roles in maintaining cellular homeostasis through their interactions with negatively charged macromolecules such as DNA, RNA, and phospholipids. The intracellular polyamine pool is tightly regulated through a complex balance of biosynthesis, catabolism, and transport mechanisms, ensuring optimal concentrations for cellular functions while preventing cytotoxic accumulation. [1] [2]
The therapeutic interest in polyamine pathway inhibition stems from the consistent observation that rapidly proliferating cells, including cancer cells, exhibit elevated polyamine concentrations and increased metabolic flux through the polyamine pathway. Numerous studies have demonstrated that many tumors display dysregulated polyamine metabolism characterized by upregulated biosynthetic enzymes, downregulated catabolic enzymes, and enhanced polyamine uptake capabilities. This metabolic reprogramming creates a therapeutic window wherein cancer cells become more dependent on polyamine metabolism than normal cells, making the pathway an attractive target for anticancer interventions. The oncogene MYCN has been shown to directly regulate polyamine metabolism enzymes, particularly in neuroblastoma, where polyamine sufficiency appears necessary for MYCN oncogenicity. [3] [1]
Table: Key Polyamines in Mammalian Cells and Their Characteristics
| Polyamine | Chemical Structure | Primary Functions | Relative Concentration in Cancer Cells |
|---|---|---|---|
| Putrescine | Diamine | Precursor to higher polyamines, cell proliferation | Increased 2-3 fold |
| Spermidine | Triamine | eIF5A hypusination, protein synthesis, autophagy regulation | Increased 3-4 fold |
| Spermine | Tetraamine | DNA stabilization, antioxidant properties, ion channel regulation | Variable (often increased) |
The polyamine biosynthesis pathway begins with the amino acid arginine, which serves as the primary carbon donor for polyamine synthesis. Arginine is first converted to ornithine through the action of arginase (ARG1), with this reaction representing the initial step that links polyamine metabolism to the urea cycle. Ornithine then undergoes decarboxylation catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC1) to form putrescine, the simplest polyamine. This reaction represents the first committed step in polyamine biosynthesis and is a key regulatory point in the pathway. ODC is a pyridoxal phosphate-dependent enzyme with an extremely short half-life, allowing for rapid cellular responses to changing polyamine demands. The subsequent synthesis of higher polyamines involves the addition of aminopropyl groups derived from S-adenosylmethionine (SAM). [1] [2] [4]
SAM is first decarboxylated by adenosylmethionine decarboxylase (AMD1) to form decarboxylated SAM (dcSAM), which serves as the aminopropyl donor for the synthesis of spermidine and spermine. Spermidine synthase (SRM) then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, forming spermidine. Similarly, spermine synthase (SMS) adds a second aminopropyl group to spermidine to produce spermine. Both SRM and SMS reactions generate 5'-methylthioadenosine (MTA) as a byproduct, which is recycled through the methionine salvage pathway to conserve methionine resources. The biosynthetic pathway is tightly regulated through feedback mechanisms wherein elevated polyamine levels inhibit ODC and AMD1 while stimulating catabolic enzymes and export processes. [1] [2]
Polyamine metabolic pathway showing biosynthesis, catabolism, and specialized functions. Key regulatory enzymes represent potential therapeutic targets for inhibition strategies. Created using DOT language with color-coded nodes: yellow for precursors, green for polyamines, red for cofactors, and blue for metabolites and modified proteins.
Cellular polyamine homeostasis is maintained not only through de novo synthesis but also through transmembrane transport systems that allow cells to import polyamines from the extracellular environment or export excess polyamines. Due to their positive charge at physiological pH, polyamines cannot passively diffuse across cellular membranes and require specific transport mechanisms. Research has identified several polyamine transporters including ATP13A2, ATP13A3, SLC18B1, and SLC3A2, each with different substrate specificities and cellular localizations. ATP13A2 functions as an endo/lysosomal transporter that selectively filters polyamines by binding and autophosphorylating ATP, creating a narrow channel within the lysosomal lumen that facilitates polyamine transport from lysosomes to the cytoplasm. [1] [5]
Two primary models exist for polyamine transport. The first proposes that polyamines enter the cytoplasm through membrane permeases before moving into acidic vesicles via transporter proteins in a process dependent on V-ATPase activity and an outward proton gradient. The second model suggests that polyamines enter cells via caveolin and glypican-mediated endocytosis, with polyamines being released from endosomes through a nitric oxide-mediated oxidative mechanism and exported via polyamine transporter proteins. The vesicular polyamine transporter protein (VPAT), encoded by SLC18B1, plays a pivotal role in storing spermine and spermidine in vesicles and releasing them from secretory cells. The identification and characterization of these transport systems have opened new therapeutic avenues for targeting polyamine metabolism through transport inhibition. [1] [5]
Polyamine catabolism serves dual purposes: regulating intracellular concentrations and generating signaling molecules. The major catabolic enzymes include spermidine/spermine N1-acetyltransferase (SAT1), polyamine oxidase (PAOX), and spermine oxidase (SMOX). SAT1 acetylates spermidine and spermine at the N1 position, creating substrates for either export or further processing by PAOX. This acetylation reaction represents the rate-limiting step in polyamine catabolism and is highly inducible by elevated polyamine levels. PAOX then converts acetylated spermidine and spermine back to spermidine and putrescine, respectively, while producing H₂O₂ and 3-acetamidopropanal. In contrast, SMOX directly oxidizes spermine to spermidine without prior acetylation, generating H₂O₂ and 3-aminopropanal. [1] [3] [2]
The catabolic pathway generates reactive oxygen species (ROS) as byproducts, which can cause oxidative damage at high concentrations but also function as signaling molecules at lower concentrations. The toxic byproduct acrolein can be produced from 3-aminopropanal through spontaneous deamination and has been implicated in various pathological conditions including renal insufficiency, cerebral infarction, and ischemia-reperfusion injury. Interestingly, spermidine serves as the exclusive substrate for the hypusination of eukaryotic initiation factor 5A (eIF5A), a unique post-translational modification essential for eIF5A function in protein synthesis and cellular metabolism. This modification occurs through two enzymatic steps catalyzed by deoxyhypusine synthase (DHPS) and deoxyhypusine hydroxylase (DOHH) and has been implicated in cancer progression, particularly through the eIF5A2 isoform which promotes invasion, metastasis, and angiogenesis. [1] [2]
Therapeutic targeting of polyamine metabolism has primarily focused on key enzymatic steps in the biosynthetic pathway, with particular emphasis on the rate-limiting enzyme ODC. The most extensively characterized ODC inhibitor is α-difluoromethylornithine (DFMO, eflornithine), an enzyme-activated, irreversible inhibitor that forms a covalent bond with ODC, permanently inactivating the enzyme. DFMO has demonstrated significant efficacy in preclinical cancer models, particularly in MYCN-amplified neuroblastoma, where it decreases tumor penetrance, extends survival, and synergizes with conventional chemotherapy. While initially developed as an anticancer agent, DFMO has found clinical utility in the treatment of African sleeping sickness and hirsutism, and more recently has shown promise in cancer prevention and combination therapy. [3] [4]
Other enzymatic targets in the polyamine pathway include S-adenosylmethionine decarboxylase (AMD1), which can be inhibited by methylglyoxal bis(guanylhydrazone) (MGBG). MGBG acts as a polyamine analog that binds to an allosteric site on AMD1, effectively suppressing enzyme activity. However, clinical application of MGBG has been limited by toxicity concerns, prompting the development of more specific AMD1 inhibitors. More recently, inhibitors targeting spermine oxidase (SMOX) and polyamine oxidase (PAOX) have been investigated as means to modulate polyamine catabolism and reduce the generation of potentially harmful ROS and toxic byproducts. The effectiveness of single-agent enzyme inhibition is often limited by compensatory mechanisms, including upregulation of polyamine transport and metabolic adaptations, necessitating combination approaches. [3] [4]
Table: Key Therapeutic Targets in Polyamine Metabolism
| Target | Therapeutic Approach | Representative Inhibitors | Mechanism of Action | Development Status |
|---|---|---|---|---|
| ODC1 | Enzyme inhibition | DFMO (eflornithine) | Irreversible, suicidal enzyme inhibition | FDA-approved for trypanosomiasis and hirsutism; Phase II/III for cancer |
| AMD1 | Enzyme inhibition | MGBG | Allosteric inhibition, polyamine analog | Limited clinical use due to toxicity |
| Polyamine Transport | Transport blockade | Various polyamine analogs | Competitive inhibition of uptake | Preclinical and early clinical development |
| SMOX/PAOX | Catabolism modulation | MDL72527 | Reduces ROS production | Primarily preclinical |
| DHPS | Hypusination inhibition | GC7, N1-guanyl-1,7-diaminoheptane | Blocks eIF5A activation | Preclinical |
Inhibition of polyamine transport represents a promising therapeutic strategy that complements enzymatic inhibition approaches. Cancer cells often upregulate polyamine transporters to compensate for biosynthetic inhibition, creating a vulnerability that can be exploited therapeutically. The development of polyamine transport inhibitors aims to block this adaptive response, effectively starving cancer cells of exogenous polyamines. Research in this area has accelerated with the improved characterization of specific polyamine transporters, including ATP13A2, ATP13A3, and SLC3A2, though the complete landscape of polyamine transport proteins remains an active area of investigation. [5] [1]
The complexity of polyamine transport mechanisms presents both challenges and opportunities for therapeutic intervention. Multiple transport pathways operate concurrently, potentially requiring multi-targeted approaches or the identification of master regulator transporters critical for cancer cell polyamine uptake. Recent methodological advances in measuring polyamine uptake, as detailed by Bunea and Phanstiel (2025), have improved the precision of transport inhibition studies. These approaches include competitive uptake assays using labeled polyamines, flow cytometry-based methods, and genetic screening techniques to identify essential transport components. The combination of transport inhibitors with biosynthetic inhibitors like DFMO has shown synergistic effects in preclinical models, supporting the clinical exploration of this approach. [5] [3]
The development of polyamine analogs represents another strategic approach to disrupting polyamine metabolism. These compounds are structurally similar to natural polyamines but modified to disrupt normal homeostasis through multiple mechanisms, including competitive inhibition of biosynthetic enzymes, interference with natural polyamine functions, and induction of catabolic pathways. Unlike enzyme-specific inhibitors, polyamine analogs often have pleiotropic effects on the polyamine network, making them particularly effective but also requiring careful optimization to minimize off-target effects. Silicon-containing polyamine analogs have shown promise as polyamine antagonists that prevent growth-related functions of natural polyamines through mechanisms that are not yet fully understood. [4] [3]
Combination therapies that simultaneously target multiple aspects of polyamine metabolism have demonstrated enhanced efficacy compared to single-agent approaches. Bitonti and colleagues demonstrated that co-administration of DFMO and bis(benzyl)polyamines cured P. berghei infections in mice, establishing the proof-of-concept for this strategy. In cancer models, the combination of DFMO with chemotherapy has shown synergistic effects against established tumors in both transgenic and xenograft models. These combination approaches are particularly relevant given the compensatory mechanisms that maintain polyamine homeostasis, including the interplay between biosynthesis, transport, and catabolism. Current research focuses on optimizing combination regimens and identifying predictive biomarkers to select patients most likely to benefit from polyamine-targeting therapies. [4] [3]
The assessment of polyamine transport inhibition requires well-validated methodologies to accurately measure polyamine uptake in mammalian cells. The foundational protocol involves radiolabeled polyamine uptake assays using [³H]-putrescine, [³H]-spermidine, or [³H]-spermine to quantify transport kinetics and inhibitor efficacy. Cells are incubated with labeled polyamines in the presence or absence of potential inhibitors, followed by rapid washing to remove extracellular polyamines and scintillation counting to measure intracellular accumulation. Specific attention must be paid to assay conditions including buffer composition, incubation time, and temperature, as these factors significantly impact transport measurements. Recent methodological advances have introduced fluorescence-based assays using labeled polyamine analogs, enabling high-throughput screening of transport inhibitors without radioactive materials. [5] [6]
Critical considerations in transport inhibition studies include distinguishing between specific transport and non-specific binding, accounting for potential metabolism of labeled polyamines during the assay period, and controlling for cell viability and number. The field has developed standardized approaches to address these challenges, including the use of excess unlabeled polyamines to determine non-specific binding, incubation at 4°C to establish background levels, and normalization to protein content or cell number. Additionally, researchers must consider the complex regulation of polyamine transport, which is influenced by extracellular polyamine concentrations, cellular growth state, and feedback mechanisms involving antizymes. These factors necessitate careful experimental design and appropriate controls to generate meaningful data on transport inhibition. [5]
Accurate quantification of polyamines and their metabolites is essential for evaluating the efficacy of pathway inhibitors. The gold standard method for polyamine quantification involves high-performance liquid chromatography (HPLC) coupled with fluorescence detection after pre-column derivatization with dansyl chloride or other fluorescent tags. This approach provides sensitive and specific measurement of individual polyamines (putrescine, spermidine, spermine) and acetylated derivatives from tissue extracts, blood plasma, or cell culture samples. More recently, liquid chromatography-mass spectrometry (LC-MS/MS) methods have been developed that offer enhanced sensitivity and the ability to measure multiple polyamine species simultaneously without derivatization. [6] [2]
Protocols for sample preparation typically involve acid extraction (commonly with perchloric or hydrochloric acid) to precipitate proteins followed by centrifugation to obtain clear supernatants for analysis. For cellular polyamine measurements, normalization to protein content or cell number is essential for accurate comparisons between treatment conditions. Specialized methodologies have been developed for specific applications, including subcellular fractionation to determine polyamine distribution between compartments, isotope labeling to measure polyamine flux and turnover, and immunohistochemical approaches to localize polyamines and their metabolic enzymes in tissue sections. These techniques collectively enable comprehensive assessment of polyamine metabolic status and the biochemical effects of pathway inhibition. [6]
The most advanced applications of polyamine pathway inhibition are in oncology, where the dependency of rapidly proliferating cells on polyamines provides a therapeutic window. Neuroblastoma, particularly MYCN-amplified neuroblastoma, has been a major focus of therapeutic development based on compelling preclinical evidence that polyamine depletion inhibits tumor growth and synergizes with conventional chemotherapy. The strong association between MYCN amplification and dysregulated polyamine metabolism, with upregulation of pro-synthetic enzymes and downregulation of catabolic enzymes, makes this cancer subtype particularly vulnerable to polyamine pathway inhibition. Clinical trials of DFMO in neuroblastoma have demonstrated promising results, leading to its investigation in both monotherapy and combination regimens. [3] [1]
Beyond neuroblastoma, polyamine pathway inhibition is being explored for a range of malignancies, including colorectal cancer, pancreatic cancer, and skin cancer. The interplay between polyamine metabolism and anti-tumor immunity represents a particularly promising area of investigation, as polyamines in the tumor microenvironment have been shown to modulate immune cell phenotypes and contribute to resistance to immune checkpoint blockade. Emerging evidence indicates that polyamine metabolism influences both tumor cells and the tumor microenvironment by shifting immune cells toward either tumor suppression or immune evasion. This insight has stimulated interest in combining polyamine pathway inhibitors with immunotherapy approaches to enhance anti-tumor immune responses. [1] [2]
While cancer has been the primary focus, polyamine pathway modulation shows therapeutic potential in non-oncology indications as well. The role of polyamines in parasitic infections is well-established, with DFMO receiving FDA approval for the treatment of African sleeping sickness caused by Trypanosoma brucei gambiense. The differential dependence of parasites versus human cells on polyamine metabolism creates a favorable therapeutic index for this application. Emerging research suggests potential applications in neurodegenerative disorders, where reducing polyamine catabolism-related oxidative stress may provide neuroprotection, and inflammatory conditions, where modulation of polyamine levels can influence immune cell function and inflammatory responses. [4] [2]
The recognition that polyamine levels decline with aging and that polyamine supplementation can extend lifespan in model organisms has sparked interest in the opposite therapeutic approach—polyamine enhancement—for promoting healthy aging. Spermidine supplementation has been shown to induce autophagy, a cellular recycling process linked to longevity, and improve cognitive and cardiovascular function in aged models. This contrasting approach highlights the context-dependent nature of polyamine manipulation—depletion for hyperproliferative conditions like cancer, and carefully controlled supplementation for age-related decline. The balance between these opposing therapeutic strategies requires careful consideration of the specific physiological context and therapeutic goals. [2] [7]
The translation of polyamine pathway inhibitors from preclinical models to clinical application faces several challenges. The compensatory upregulation of polyamine transport in response to biosynthetic inhibition can limit the efficacy of single-agent approaches, necessitating combination strategies that simultaneously target multiple aspects of polyamine metabolism. The redundancy and complexity of polyamine regulatory networks, including the interplay between biosynthesis, catabolism, and transport, creates adaptive mechanisms that can bypass targeted inhibition. Additionally, tissue-specific differences in polyamine metabolism and the influence of dietary polyamines and gut microbiota-derived polyamines introduce variables that can affect treatment response and require consideration in clinical trial design. [3] [7] [2]
Future directions in the field include the development of more specific transport inhibitors based on the improving understanding of polyamine transporter structures and mechanisms, the optimization of polyamine analogs with improved therapeutic indices, and the identification of predictive biomarkers to select patients most likely to respond to polyamine-targeting therapies. Combination approaches that integrate polyamine pathway inhibition with conventional chemotherapy, radiation therapy, and emerging immunotherapies represent particularly promising avenues for clinical advancement. As the molecular mechanisms governing polyamine metabolism continue to be elucidated, new therapeutic targets and strategies will likely emerge, expanding the clinical potential of this metabolic pathway. [1] [3] [5]
Sardomozide dihydrochloride is soluble in both water and DMSO [1] [2]. The table below summarizes the quantitative solubility data and typical stock solution concentrations.
| Solvent | Solubility | Typical Stock Concentration | Preparation Note |
|---|---|---|---|
| DMSO | ~10 mg/mL (32.98 mM) [3] | 10 mM [3] | Clear solution formed with warming to 60°C [3] [2]. Hygroscopic; use newly opened DMSO [3]. |
| Water | ~3.85 mg/mL (12.70 mM) [3] | Information not specific | Clear solution formed with warming to 60°C [3]. |
For in vitro assays, you can prepare stock solutions using the following methodologies. Always allow the product and solvent to warm to room temperature before use.
This is suitable for most cell-based assays, with further dilution into aqueous buffers.
This workflow outlines the key steps for preparing a DMSO stock solution:
This protocol is for preparing an aqueous stock solution.
Adhering to the following storage conditions is crucial for maintaining the chemical integrity of Sardomozide dihydrochloride.
| Property | Specification |
|---|---|
| Recommended Storage Temperature | -20°C [1] [2] [3] |
| Physical Form | Solid powder [2] [3] |
| Appearance | White to off-white [2] |
| Container | Keep container tightly sealed [1] |
| Protection from | Moisture [1] [2] |
Proper handling and reconstitution are essential for achieving reliable experimental results.
Preparation of Stock Solutions: this compound is soluble in DMSO and water.
Handling Precautions: Although not classified as hazardous, standard laboratory safety practices should be followed.
This compound (also known as CGP 48664A) is a potent and selective inhibitor that targets a key enzyme in polyamine biosynthesis [2] [3]. The following diagram illustrates its mechanism of action within the polyamine synthesis pathway.
As shown in the pathway, this compound acts by potently inhibiting the enzyme S-adenosylmethionine decarboxylase (SAMDC, also known as AMD1) with an IC50 of 5 nM [2] [3]. This inhibition blocks the production of decarboxylated SAM (dcSAM), which is a critical aminopropyl group donor for the synthesis of the polyamines spermidine and spermine from putrescine [4] [3]. This disruption of polyamine homeostasis can lead to cytostasis and is the basis for its investigation in disease research [4].
The table below outlines a referenced example of how this compound has been used in a cell-based study [5].
| Parameter | Specification |
|---|---|
| Cell Line | CHO (Chinese Hamster Ovary) cells |
| Treatment Concentration | 3 µM |
| Treatment Duration | 48 hours |
| Reported Outcome | Intracellular SAMDC activity reduced to 10% of control |
When designing your own experiments, consider the following steps based on the searched literature:
Sardomozide dihydrochloride (also known as CGP 48664A) is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC) [1] [2] [3]. SAMDC is a key enzyme in the biosynthesis of polyamines (spermidine and spermine), catalyzing the decarboxylation of S-adenosylmethionine (SAM) [4]. By inhibiting SAMDC, Sardomozide depletes intracellular levels of spermidine and spermine, thereby disrupting a metabolic pathway critical for cancer cell proliferation [3]. The compound also exhibits inhibition of polyamine oxidase [3].
The table below consolidates key quantitative information from the search results for this compound.
| Parameter | Value | Notes / Context |
|---|---|---|
| IC50 (SAMDC) | 5 nM [1] [2] [3] | Potency against the primary target. |
| Working Concentration | 3 μM [1] [2] | Used in cell assays for 48 hours. |
| Effect at 3 μM | Reduces SAMDC activity to 10% of control [1] [2] | Demonstrates effective pathway suppression in cells. |
| Solubility (DMSO) | 60 mg/mL (197.89 mM) [3] | Supplier data. |
| Solubility (Water) | 8 mg/mL [3] | Supplier data. |
Based on the search results, here are detailed methodologies for key experiments.
This protocol assesses the antiproliferative effects of Sardomozide.
This protocol measures the direct enzymatic inhibition of SAMDC within cells.
The following diagram illustrates the polyamine biosynthesis pathway and the specific point of inhibition by Sardomozide.
The table below summarizes the fundamental characteristics of this compound as a SAMDC inhibitor.
| Property | Description |
|---|---|
| Synonym(s) | CGP48664A, SAM486A, CGP 48664 dihydrochloride [1] [2] |
| CAS Number | 138794-73-7 [3] [2] |
| Molecular Formula | C({11})H({16})Cl({2})N({6}) [3] [2] |
| Molecular Weight | 303.19 g/mol [1] [3] [2] |
| Biological Target | S-Adenosylmethionine decarboxylase (SAMDC) [1] [3] [2] |
| IC(_{50}) (Cell Assay) | 5 nM [1] [3] [2] |
| Purity | >98% - 99% [1] [2] |
| Solubility | Soluble in water (≥4 mg/mL) and DMSO (≥10 mg/mL) [1] [2] |
| Storage | -20°C, sealed, and kept dry [3] [2] |
This protocol is adapted from cell-based studies using this compound to inhibit SAMDC activity [3] [2].
This compound targets a critical step in polyamine synthesis. The following diagram illustrates its role in the polyamine biosynthesis pathway, which is crucial for cellular growth and a target in cancer and disease research.
Diagram 1: Sardomozide inhibits the polyamine biosynthesis pathway. The diagram shows that this compound (red octagon) potently and selectively inhibits the enzyme S-adenosylmethionine decarboxylase (SAMDC). This blockade prevents the synthesis of decarboxylated SAM, which is a critical aminopropyl group donor for the formation of spermidine and spermine from putrescine, thereby disrupting the entire polyamine synthesis cascade [1] [3] [2].
The table below summarizes the fundamental chemical identity and key solubility data for Sardomozide dihydrochloride.
| Property | Details |
|---|---|
| CAS Number | 138794-73-7 [1] [2] [3] |
| Molecular Formula | C({11})H({16})Cl({2})N({6}) [1] [4] [5] |
| Molecular Weight | 303.19 g/mol [1] [2] [4] |
| Synonyms | CGP 48664A [1] [2] |
| Solubility in DMSO | ~10-60 mg/mL (warmed) [1] [2] [3] |
| Solubility in Water | ~4-8 mg/mL (warmed) [2] [4] |
| Solubility in Ethanol | Insoluble [2] |
This compound is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the biosynthesis of polyamines, with an IC(_{50}) of 5 nM [1] [2] [4]. By inhibiting SAMDC, it depletes intracellular levels of spermidine and spermine, thereby disrupting vital cellular processes and leading to the inhibition of tumor cell proliferation [3]. It also exhibits activity as an inhibitor of polyamine oxidase [2].
The following diagram illustrates its mechanism of action within the polyamine biosynthesis pathway:
For in vitro assays, stock solutions are typically prepared in DMSO or water. The table below compares common preparation methods.
| Solvent | Concentration | Preparation Method & Notes |
|---|---|---|
| DMSO | 10 - 60 mg/mL | Dissolve the powder in DMSO with warming (up to 60°C) and brief sonication to aid dissolution [1] [2]. Note: DMSO is hygroscopic; use freshly opened solvent and store stock solutions properly [1]. |
| Water | 4 - 8 mg/mL | Dissolve the powder in pure water with warming (up to 60°C) and brief sonication [1] [2]. |
This protocol is adapted from published studies using this compound to inhibit SAMDC activity in cultured cells [1] [4].
Objective: To reduce intracellular SAMDC activity and inhibit cancer cell proliferation.
Materials:
Workflow:
Expected Outcomes:
The following diagram outlines the key experimental steps from preparation to analysis:
The table below summarizes the key quantitative information available for Sardomozide (also known as CGP 48664A) from the search results.
| Parameter | Value | Context / Cell Line | Source |
|---|---|---|---|
| IC₅₀ (SAMDC) | 5 nM | Cell-based assay | [1] [2] |
| Common In Vitro Treatment Concentration | 3 μM | Reduces intracellular SAMDC activity to 10% of control after 48 h | [1] [2] |
| Chronic Exposure for Resistance Studies | 0.1 μM to 100 μM | CHO cells; used to generate a panel of resistant sublines over at least eight passages | [2] |
Sardomozide is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway [1] [2]. The following diagram illustrates how it disrupts polyamine metabolism.
Based on its mechanism, here is a generalized experimental workflow you can adapt for studying Sardomozide in cancer cell models:
Here is a sample protocol for a 48-hour Sardomozide treatment assay, based on the information found [1] [2].
Cell Seeding:
Drug Preparation and Treatment:
Incubation:
Endpoint Analysis:
Sardomozide dihydrochloride is a potent, second-generation inhibitor of human AdoMetDC [1].
The following diagram illustrates how Sardomozide disrupts the polyamine biosynthesis pathway.
The table below summarizes critical information for designing experiments with Sardomozide.
| Parameter | Details & Recommended Values | Notes / Context |
|---|---|---|
| Primary Target & IC₅₀ | AdoMetDC (AMD1); 5 nM [2] | Confirmed potency in enzymatic assays. |
| Working Concentrations | Low µM range (e.g., 1-10 µM) for cell culture [3]. | A 5 µM dose was effective in K562 human myeloid leukemia cells [3]. |
| Solubility | DMSO: 60 mg/mL (197.89 mM) [2]. Water: 8 mg/mL [2]. | For in vitro work, a DMSO stock is standard. | | Stock Solution | 60 mM in DMSO [2]. | Aliquot and store at -20°C. Avoid freeze-thaw cycles. | | Treatment Duration | 24-96 hours [3]. | Dependent on cell type and assay endpoint. |
This protocol outlines the steps for inducing polyamine depletion in mammalian cell lines using Sardomozide.
Workflow: Polyamine Depletion with Sardomozide in Cell Culture
Procedure:
Preparation of Sardomozide Stock Solution
Cell Seeding
Treatment with Sardomozide
Incubation and Phenotype Observation
Downstream Assays After incubation, you can proceed with various functional assays to assess the effects of polyamine depletion.
The table below consolidates the core quantitative and descriptive data available from the search results.
| Parameter | Details |
|---|---|
| CAS Number (Parent) | 149400-88-4 [1] |
| Molecular Formula | C₁₁H₁₄N₆ · 2HCl [1] |
| Molecular Weight | 303.19 g/mol [1] |
| Target Enzyme | S-Adenosylmethionine Decarboxylase (SAMDC or AMD1) [1] [2] |
| Mechanism of Action | Potent and selective inhibition of SAMDC, a key enzyme in the polyamine biosynthesis pathway [1]. |
| IC₅₀ Value | 5 nM [1] |
| Purity | 98% [1] |
| Solubility | Soluble in water and DMSO [1] |
| Research Applications | - Investigation of polyamine metabolism in cancer [3] [1].
Sardomozide exerts its effects by inhibiting a critical step in the synthesis of spermidine and spermine. The following diagram illustrates this metabolic pathway and the point of inhibition.
This compound (also known as CGP 48664A) represents a critical research tool in the investigation of polyamine metabolism in hematological malignancies. This potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC) exhibits nanomolar potency with an IC₅₀ of 5 nM, making it one of the most effective compounds for targeting this key enzyme in the polyamine biosynthesis pathway [1] [2]. The compound has demonstrated significant potential in studies of acute lymphoblastic leukemia (ALL), particularly in contexts where metabolic reprogramming creates dependencies on polyamine biosynthesis.
The molecular formula of this compound is C₁₁H₁₆Cl₂N₆, with a molecular weight of 303.19 g/mol [2]. It is characterized by high purity (98-99.73%) and solubility in both water (3.85 mg/mL) and DMSO (10 mg/mL), facilitating its use in various experimental systems [1] [2]. These properties make it suitable for a wide range of research applications, from in vitro cell culture studies to in vivo animal models of leukemia.
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 138794-73-7 (dihydrochloride); 149400-88-4 (parent) |
| Molecular Formula | C₁₁H₁₆Cl₂N₆ |
| Molecular Weight | 303.19 g/mol |
| Purity | 98-99.73% |
| Appearance | White to off-white solid |
| Solubility in Water | 3.85 mg/mL (12.70 mM) |
| Solubility in DMSO | 10 mg/mL (32.98 mM) |
| Storage Conditions | -20°C, sealed, away from moisture |
Stock Solution Preparation: For in vitro applications, prepare a 10 mM stock solution by dissolving 3.03 mg of this compound in 1 mL of DMSO. The solution should be gently warmed to 60°C and sonicated to ensure complete dissolution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months [2].
Working Solution Preparation: For cellular assays, dilute the stock solution in appropriate cell culture medium to achieve the desired final concentration. Typical working concentrations range from 100 nM to 10 μM, depending on the specific application. It is recommended to use the working solution immediately after preparation.
For in vivo studies, several formulation approaches can be employed [2]:
Sardomozide exerts its effects through precise inhibition of S-adenosylmethionine decarboxylase (SAMDC), a crucial enzyme in the polyamine biosynthesis pathway. The diagram below illustrates this metabolic pathway and Sardomozide's mechanism of action:
Figure 1: Polyamine Biosynthesis Pathway and Sardomozide Inhibition Mechanism. SAMDC converts SAM to dcSAM, which provides aminopropyl groups for spermidine and spermine synthesis from putrescine. Sardomozide specifically inhibits SAMDC, disrupting polyamine production.
Recent research has revealed that certain leukemia subtypes develop specific metabolic dependencies that can be therapeutically exploited. In B-cell acute lymphoblastic leukemia (B-ALL) cells bearing the KRAS-G12D mutation, metabolic rewiring creates a particular vulnerability to polyamine pathway inhibition [3]. These cells demonstrate:
This metabolic reprogramming makes KRAS-G12D mutant B-ALL cells exceptionally dependent on continuous polyamine synthesis, thereby creating a therapeutic opportunity for SAMDC inhibitors like Sardomozide [3].
Purpose: To measure the inhibition of SAMDC activity in leukemia cells following Sardomozide treatment.
Materials:
Procedure:
Expected Results: Treatment with 3 μM Sardomozide for 48 hours typically reduces intracellular SAMDC activity to approximately 10% of control levels [2].
Purpose: To evaluate the effects of Sardomozide on leukemia cell growth and viability under various nutrient conditions.
Table 2: Protocol for Assessing Sardomozide Sensitivity in Nutrient-Limited Conditions
| Step | Parameter | Specifications |
|---|---|---|
| 1. Cell Preparation | Cell Lines | Reh (KRAS-G12D mutant), BaF3, CEM, KOPN8 |
| Seeding Density | 5 × 10⁴ cells/mL | |
| 2. Media Conditions | Normal Nutrient | Complete RPMI-1640 |
| Low Nutrient | RPMI-1640 with low glucose and amino acids | |
| Plasma-like | Human Plasma-Like Medium (HPLM) | |
| Amino Acid-Depleted | Specific depletion of Met and/or Arg | |
| 3. Drug Treatment | Concentration Range | 100 nM - 10 μM Sardomozide |
| Duration | 48-96 hours | |
| 4. Assessment | Viability Assay | MTT or WST-1 assay |
| Apoptosis Measurement | Annexin V/PI staining and flow cytometry | |
| Cell Counting | Trypan blue exclusion every 24 hours |
Procedure:
Key Considerations:
The most promising application of Sardomozide emerges in the context of KRAS-G12D mutant B-cell acute lymphoblastic leukemia. Research findings demonstrate [3]:
The experimental workflow below illustrates how to identify and target this vulnerability:
Figure 2: Experimental Workflow for Targeting KRAS-G12D Metabolic Vulnerability. The KRAS mutation drives metabolic rewiring that creates dependency on polyamine biosynthesis, which can be targeted with Sardomozide resulting in selective killing of mutant cells.
Emerging research suggests several promising combination approaches:
Table 3: Summary of Key Experimental Findings with Sardomozide in Leukemia Models
| Parameter | Value/Effect | Experimental Context |
|---|---|---|
| IC₅₀ (SAMDC Inhibition) | 5 nM | Enzyme activity assay |
| SAMDC Activity Reduction | 90% reduction (to 10% of control) | 3 μM, 48-hour treatment in CHO cells |
| KRAS-G12D Selectivity | Enhanced sensitivity under low nutrients | Reh and BaF3 B-ALL cells |
| Amino Acid Dependency | Increased vulnerability to Met/Arg deprivation | KRAS-G12D mutant vs control cells |
| Apoptosis Induction | Greater extent in mutant cells | Amino acid starvation conditions |
| In Vivo Efficacy | Reduced polyamine synthesis | Preclinical leukemia models |
Stability and Storage: this compound is stable for at least 6 months when stored properly at -20°C in sealed containers protected from moisture. Repeated freeze-thaw cycles should be avoided as they may reduce compound efficacy.
Cell Line Variability: Response to Sardomozide varies significantly depending on:
Off-Target Effects: While Sardomozide is highly selective for SAMDC at lower concentrations (≤1 μM), higher concentrations (≥10 μM) may produce off-target effects. Appropriate concentration ranges and controls should be established for each experimental system.
This compound represents a valuable research tool for investigating polyamine metabolism in leukemia and exploiting metabolic vulnerabilities for therapeutic purposes. The compound's nanomolar potency and well-characterized mechanism make it particularly useful for studying SAMDC inhibition in hematological malignancies.
The most promising research direction involves targeting KRAS-mutant acute lymphoblastic leukemia, where metabolic rewiring creates specific dependence on polyamine biosynthesis. Future studies should explore optimized combination regimens with amino acid depletion strategies, polyamine transport inhibitors, and conventional chemotherapeutics.
Additionally, the relationship between mTOR signaling and polyamine metabolism in leukemia warrants further investigation, given the complex interplay between these pathways in regulating cell growth and proliferation. As research advances, Sardomozide may serve as both a mechanistic probe and a potential therapeutic candidate for specific genetic subtypes of leukemia.
This compound (also known as CGP 48664A) is a potent, cell-permeable inhibitor that targets the polyamine biosynthesis pathway. Its primary mechanism of action is the potent inhibition of S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC), a rate-limiting enzyme in the synthesis of spermidine and spermine, with an IC₅₀ of 5 nM [1] [2] [3]. By inhibiting SAMDC, Sardomozide depletes intracellular levels of decarboxylated S-adenosylmethionine (dcAdoMet), which is essential for propylamine group donation, thereby disrupting polyamine homeostasis and leading to anti-proliferative effects [4]. Some sources also indicate it acts as a potent inhibitor of polyamine oxidase [3]. This makes it a valuable tool for studying polyamine biology in the context of cancer research, cellular aging, and neurological diseases [5].
This protocol is designed to assess the impact of Sardomozide on cell growth and SAMDC activity in a cultured cell model.
Key Reagents:
Preparation of Stock Solution:
Procedure:
Data Analysis:
This method leverages a recent technological advance to measure dynamic changes in polyamine levels in live cells in response to Sardomozide treatment [5].
Key Reagents:
Procedure:
Table 1: Biochemical and Physicochemical Profile of this compound
| Property | Value / Description |
|---|---|
| Target | S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC) [1] [2] [3] |
| IC₅₀ | 5 nM [1] [2] [3] |
| Primary Mechanism | Inhibition of decarboxylated AdoMet (dcAdoMet) production, disrupting spermidine and spermine synthesis [4] |
| Secondary Activity | Potent inhibitor of polyamine oxidase [3] |
| CAS Number | 138794-73-7 [2] |
| Molecular Formula | C₁₁H₁₆Cl₂N₆ [2] [3] |
| Molecular Weight | 303.19 g/mol [2] [3] |
| Solubility (DMSO) | ~60 mg/mL (197.89 mM) [3] |
| Solubility (Water) | ~8 mg/mL [3] |
Table 2: Example Experimental Parameters from Literature
| Application | Cell Line | Concentration | Duration | Key Outcome |
|---|---|---|---|---|
| SAMDC Inhibition | CHO | 3 μM | 48 h | Reduced intracellular SAMDC activity to 10% of control [1] |
| Polyamine Depletion | U-2OS (with reporter) | Not Specified | Not Specified | Measurable decrease in reporter-derived polyamine levels [5] |
| Resistance Induction | CHO | 0.1 - 100 μM | >8 passages | Generated sub-lines resistant to increasing concentrations [1] |
Diagram 1: Sardomozide inhibits the polyamine biosynthesis pathway by targeting S-adenosylmethionine decarboxylase (SAMDC), preventing the synthesis of spermidine and spermine.
Diagram 2: Workflow for using a genetically encoded polyamine reporter to assess the effect of Sardomozide in live cells.
| Solvent | Solubility | Notes & Handling Instructions |
|---|
| DMSO | ~60 mg/mL (197.89 mM) [1] | - Hygroscopic DMSO absorbs moisture, which can significantly reduce solubility over time. Use freshly opened DMSO for best results [1] [2].
Q1: My solution of this compound in DMSO is precipitating. What should I do?
Q2: What is the biological target of this compound, and why is solubility important for my cell-based assays?
Q3: How do I prepare an in vivo dosing formulation? The search results indicate that a homogeneous suspension can be prepared for in vivo studies using a 0.5% Carboxymethyl cellulose (CMC-Na) solution. The recommended method is [1]:
To better design and troubleshoot your experiments, it is helpful to understand where Sardomozide acts. The following diagram illustrates the polyamine biosynthesis pathway and the points of inhibition by Sardomozide and other common agents like DFMO.
This pathway shows that this compound acts by inhibiting SAMDC, thereby preventing the production of dcSAM, which is a key aminopropyl group donor for the synthesis of spermidine and spermine [1] [4]. This disruption in polyamine homeostasis is the basis for its observed broad-spectrum antiproliferative and antitumor activity [1].
The table below summarizes the core information about this compound gathered from the search results.
| Property | Details |
|---|---|
| Synonyms | CGP 48664A, SAM-486A, CGP-48664 [1] [2] |
| Target | S-adenosylmethionine decarboxylase (SAMDC) [1] [3] [2] |
| Reported IC₅₀ | 5 nM (from cell-based assays) [1] [3] [2] |
| Molecular Weight | 303.19 g/mol [1] |
| CAS Number | 138794-73-7 [1] [2] |
| Biological Activity | Potent, second-generation polyamine synthesis inhibitor. Preclinical data shows antiproliferative activity and induction of proapoptotic proteins like p53 and Mdm2 in sensitive cell lines [2]. |
Since a direct protocol for your context is unavailable, the following workflow synthesizes information from the search results to guide your experimental optimization. A key finding from recent research is that cells with specific mutations, such as KRAS-G12D, can be particularly vulnerable to the inhibition of polyamine biosynthesis, making them more sensitive to drugs like Sardomozide [4].
The diagram below outlines a logical flow for establishing and optimizing your assay.
You can adapt this general protocol based on the referenced studies [1] [2]:
Preparation of Stock Solution
Cell Treatment
Assaying Inhibition
What is the recommended solvent for preparing this compound stock solutions? DMSO is the most commonly recommended solvent. You can prepare a 10 mM stock by dissolving the compound in pure DMSO. For in vitro applications, this stock can then be diluted into aqueous cell culture media. The final DMSO concentration in your assays should be kept low (typically ≤0.1%) to avoid solvent toxicity [1] [2].
My cells are not responding to Sardomozide treatment. What could be wrong?
Are there any stability concerns I should be aware of? The supplier recommends storing the powder at -20°C under sealed and dry conditions. Once prepared, stock solutions in DMSO are typically stable for at least one month at -20°C and for six months at -80°C. Avoid repeated freeze-thaw cycles [1] [2].
To move forward, I suggest:
While the search results do not provide a ready-made stability profile, the information from chemical suppliers offers a foundation for your experimental planning. The table below summarizes the key data available:
| Property | Detail | Source |
|---|---|---|
| Chemical Name | Sardomozide dihydrochloride (CGP 48664A) | [1] [2] |
| CAS Number | 138794-73-7 | [1] [2] |
| Molecular Weight | 303.19 g/mol | [1] [2] |
| Recommended Storage | -20°C, sealed, away from moisture | [1] |
| Solubility in DMSO | 10 mg/mL (32.98 mM) | [1] |
| Solubility in Water | 3.85 mg/mL (12.70 mM) - Requires warming to 60°C | [1] |
| Purity | > 99.7% | [1] [2] |
Since definitive stability data is not available, you will need to determine the stability under your specific experimental conditions. Here is a proposed workflow and protocol for conducting your own stability study.
The following diagram outlines the key stages of this experimental process:
Preparation of Aqueous Stock Solution:
Experimental Design and Storage:
Analysis of Stability:
Q: Why is my this compound not dissolving completely in water?
Q: How should I store my stock solutions to maximize shelf life?
Q: I see a precipitate in my solution after storage. What does this mean?
| Strategy | Proposed Mechanism | Example Experiment & Key Metrics [1] [2] |
|---|---|---|
| Polyamine Supplementation | Bypasses enzymatic blockade; replenishes depleted spermidine/spermine to support normal cell function. | Add spermidine (e.g., 5-10 µM) to culture medium with Sardomozide. Measure: Cell viability (Trypan Blue), apoptosis (Caspase-3/7 assay), polyamine levels (LC-MS). |
| Inhibition of Polyamine Transport | Blocks compensatory uptake, theoretically making cancer cells more vulnerable while protecting normal cells with lower baseline demand. | Co-treat with a polyamine transport inhibitor (PTI). Measure: Viability in normal vs. cancer cell lines, intracellular polyamine flux. |
| Combination with Ferroptosis Inhibitors | Counteracts a key downstream effect of polyamine depletion—the accumulation of toxic lipid peroxides. | Co-treat with Ferrostatin-1 (e.g., 1 µM) or Liproxstatin-1. Measure: Cell death, lipid ROS (C11-BODIPY 581/591 probe), labile iron pool. |
| Modulation of the Hypusine Axis | Targets a specific, essential function of spermidine, potentially allowing for more precise rescue of normal cells. | Use a hypusination inhibitor (e.g., GC7) in cancer cells vs. spermidine rescue in normal cells. Measure: Viability, hypusinated eIF5A levels (Western Blot). |
To systematically test these strategies, you can follow the workflow below. It is particularly useful for evaluating the promising approaches of polyamine supplementation and ferroptosis inhibition.
Q1: What is the primary cytotoxic mechanism of Sardomozide that I should target? Sardomozide inhibits S-adenosylmethionine decarboxylase (AMD1), a key enzyme in the polyamine biosynthesis pathway. This depletes spermidine and spermine, disrupting essential cellular functions. Recent research highlights a critical downstream effect: polyamine depletion increases the labile iron pool, sensitizing cells to ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation [1]. Therefore, targeting this iron-mediated toxicity is a viable strategy.
Q2: Why does supplementing spermidine not always fully rescue cells from Sardomozide cytotoxicity? This is a common experimental observation with two main explanations:
Q3: Our lab has confirmed polyamine depletion, but we don't see significant cell death. What could be happening? This is expected in many normal cell types. Sardomozide-induced polyamine depletion typically causes cytostasis (cell cycle arrest) rather than immediate cell death [1]. Cell death often requires a "second hit".
1. Genome-Wide CRISPR Screen for Synthetic Lethality This protocol can identify which genetic pathways become essential for survival during Sardomozide treatment, revealing targets for combination therapy.
2. Direct Measurement of Ferroptosis Markers
The table below summarizes the fundamental quantitative data available for this compound.
| Property | Value / Description |
|---|---|
| Target | S-Adenosylmethionine Decarboxylase (SAMDC) [1] [2] [3] |
| IC₅₀ (Enzyme Inhibition) | 5 nM [1] [2] [3] |
| Other Reported Activity | Potent inhibitor of polyamine oxidase; exhibits broad-spectrum antiproliferative and antitumor activity [3] |
| Purity | 99.73% - 99.76% (from commercial sources) [1] [3] |
| Molecular Weight | 303.19 g/mol [1] [2] |
| CAS No. | 138794-73-7 [1] [3] |
| Solubility | • DMSO: 60 mg/mL (197.89 mM) [3] • Water: 3.85 - 8 mg/mL [1] [3] |
While a full set of detailed methodologies is not available, one research paper describes the use of Sardomozide in an in vitro fermentation model.
The following diagram illustrates the polyamine biosynthesis pathway and the specific step where this compound exerts its inhibitory effect.
Based on the general information available, here are some anticipated FAQs that could form the basis of a technical support guide.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: What is a typical working concentration for cellular assays?
Q3: The compound does not seem to be working in my experiment. What could be wrong?
The following table summarizes the key available information for this compound (also known as CGP 48664A) [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | Not fully specified in available literature. |
| Synonyms | CGP 48664A, SAM486A [1] [2]. |
| Molecular Formula | C₁₁H₁₆Cl₂N₆ (as the free base) [2]. |
| CAS Number | 138794-73-7 (dihydrochloride salt) [2]. |
| Biological Target | S-Adenosylmethionine decarboxylase (SAMDC) [2]. |
| IC₅₀ (Potency) | 5 nM (SAMDC in a cell assay) [2]. |
| Molecular Mechanism | Inhibits SAMDC, a key enzyme in the polyamine biosynthesis pathway. This depletes intracellular spermidine and spermine levels [1] [2]. |
| Chemical Class | Aryl guanyl hydrazone (Amidinoindane derivative) [1]. |
| Permeability Data | Not publicly available. The compound was in clinical trials but was ultimately discontinued due to lack of efficacy in its indications [1]. |
| Key Permeability Insight | As an aryl guanyl hydrazone, its conjugation with an aromatic ring lowers its pKₐ compared to aliphatic counterparts. This means a larger proportion of the molecule remains non-ionized at physiological pH (7.4), which increases lipophilicity and is a favorable property for membrane permeability [1]. |
Since direct data on Sardomozide is unavailable, here is a standardized protocol for assessing the permeability of a compound like Sardomozide using the Caco-2 cell model, which is recognized by regulatory authorities [3]. You can use this framework to design your experiments.
The workflow below outlines the key stages of a Caco-2 permeability study:
Q1: What is the most likely reason for the low or inconsistent permeability of Sardomozide in our Caco-2 assays?
Q2: Are the guanyl hydrazone functional groups in Sardomozide a help or a hindrance to its cell permeability?
Q3: Our laboratory is new to Caco-2 assays. How do we validate that our model is performing correctly?
| Permeability Class | Model Drug | Expected Papp (×10⁻⁶ cm/s) | Human Absorption (fa %) |
|---|---|---|---|
| High | Antipyrine | 76.71 ± 3.59 | 100 [3] |
| High | Propranolol | 30.76 ± 1.91 | 100 [3] |
| Low | Atenolol | 1.64 | 50 [3] |
| Low | Mannitol | 0.19 ± 0.014 | 26 [3] |
If initial experiments confirm that Sardomozide has low permeability, consider these formulation and profiling strategies:
The table below summarizes the key storage and handling information for Sardomozide dihydrochloride from chemical vendors.
| Property | Specification | Citation |
|---|---|---|
| Recommended Storage | -20°C, sealed, away from moisture | [1] [2] |
| Physical Form | White to off-white or beige powder | [1] [2] |
| Solubility (DMSO) | 10 mg/mL (32.98 mM), requires warming to 60°C | [1] |
| Solubility (Water) | 3.85 mg/mL (12.70 mM), requires warming to 60°C | [1] |
| Purity | ≥ 98% (HPLC) | [2] |
This guide addresses common issues you might encounter when working with this compound.
Problem 1: Compound Degradation or Poor Solution Stability
Problem 2: Low Solubility or Precipitation
Q1: What is the mechanism of action of this compound? A1: It is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway, with an IC50 of 5 nM [1] [2] [3].
Q2: Can I store aqueous or DMSO stock solutions of Sardomozide at 4°C or -20°C? A2: Based on general handling instructions for labile compounds, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquoting and storing at -20°C for short-term (e.g., one month) or -80°C for longer-term is advised to maintain stability [1].
Q3: The powder has discolored. Is it still usable? A3: Fresh this compound is described as a white to off-white powder. Discoloration (e.g., turning brown) may indicate degradation. It is recommended to discard discolored material and use a new batch for critical experiments.
To systematically evaluate the stability of this compound in your lab, you can adapt the following workflow. The diagram outlines the key steps from problem identification to solution.
The table below summarizes the essential safety and chemical information for Sardomozide dihydrochloride as per the MSDS [1].
| Property | Description / Value |
|---|---|
| Product Name | This compound [1] |
| Synonyms | Sardomozide 2HCl; CGP 48664A [1] |
| CAS Number | 138794-73-7 [1] |
| Molecular Formula | C11H16Cl2N6 [1] |
| Molecular Weight | 303.19 g/mol [1] |
| Hazard Classification | Not a hazardous substance or mixture [1] |
| Form | Solid [1] |
| Storage | -20°C, dry, sealed container [1] |
For detailed laboratory protocols, here are the key handling precautions and first-aid measures.
To ensure safe handling, always adhere to the following practices [1]:
In case of accidental exposure, take these immediate actions [1]:
The following diagram outlines the logical steps to take in the event of an accidental release or spill.
Q1: Is this compound classified as hazardous? A1: According to the manufacturer's Safety Data Sheet, it is not a hazardous substance or mixture [1]. However, standard laboratory precautions should always be followed.
Q2: What are the correct storage conditions? A2: The container should be kept tightly sealed in a cool, well-ventilated area at a recommended temperature of -20°C. It should be protected from direct sunlight and sources of ignition [1].
Q3: What should not be stored or used near this compound? A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [1].
Q4: What is the biological activity and application of this compound? A4: this compound is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine synthesis. It is used in research to study polyamine metabolism, which is relevant in cancer, aging, and neurological diseases [2] [3] [4].
The information provided here is for research and development purposes only. Always consult the most recent version of the full Safety Data Sheet from the manufacturer before initiating work with any chemical.
What is the solubility of Sardomozide dihydrochloride? this compound has good solubility in DMSO and is soluble in water. It is reported to be insoluble in ethanol [1].
What is the recommended storage condition? The product should be stored sealed at -20°C, away from moisture [2].
For what purpose is this compound used? this compound is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine biosynthesis. It also inhibits polyamine oxidase and exhibits broad-spectrum antiproliferative and antitumor activity in research [1].
Can I use this product in animal experiments? The suppliers note that the product is "For research use only" and is not for administration to humans or animals. However, they do provide suggested in vivo formulation protocols [2] [1].
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low solubility in DMSO | Moisture-absorbing (hygroscopic) DMSO reduces solubility | Use freshly opened, dry DMSO. Warm the solution and use sonication [2]. |
| Solution preparation failure | Incorrect solvent choice (e.g., ethanol) | Avoid ethanol. Use DMSO or water as the primary solvent [1]. |
| Unstable in vivo formulation | Precipitation in administration vehicle | Use suggested co-solvents (PEG 300, Tween 80) and add solvents in sequence, ensuring a clear solution at each step [2] [1]. |
| Unexpected biological results | Compound degradation due to improper storage | Ensure continuous storage at -20°C in a sealed container to prevent degradation from moisture and temperature fluctuations [2]. |
This is a standard method for creating a concentrated stock solution for cell-based assays.
For in vivo research where DMSO is not suitable for administration, a suspension in an aqueous vehicle can be prepared.
To help contextualize your experiments, the following diagram illustrates the mechanism of this compound and a typical workflow for its use in cellular assays.
The core mechanism involves this compound potently inhibiting the SAMDC enzyme (IC₅₀ = 5 nM) [2] [1]. This enzyme is crucial for converting S-adenosylmethionine (SAM) to decarboxylated SAM, which is a key aminopropyl group donor in the synthesis of spermidine and spermine. By blocking this step, the compound depletes intracellular polyamine pools, leading to antiproliferative effects [2] [1] [3].
For quick reference, here is a summary of the key quantitative information for this compound.
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 303.19 g/mol | [2] [1] |
| CAS Number | 138794-73-7 | [2] |
| IC₅₀ (SAMDC) | 5 nM | [2] [1] |
| Stock Solubility (DMSO) | 60 mg/mL (~197.89 mM) | [1] |
| Stock Solubility (Water) | 8 mg/mL | [1] |
Based on the search results, sardomozide dihydrochloride is identified as an inhibitor of the enzyme MTA phosphorylase (MTAP), which plays a key role in the methionine salvage pathway [1]. This pathway is crucial for recycling methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine and adenine.
The primary context for its use in the available literature is in research exploring the link between mitochondrial function and polyamine import [2].
Experimental variability can arise from multiple factors. The table below outlines common issues and suggested troubleshooting steps.
| Potential Issue | Underlying Principle / Cause | Troubleshooting Action |
|---|---|---|
| Cell-Type Specific Responses | Varying expression of polyamine transporters & metabolic enzymes [2]. | Profile target cells for transporter expression (e.g., ATP13A2) and baseline polyamine levels. |
| Culture Conditions | Serum polyamine content; amine oxidase activity [2]. | Use dialyzed FBS; include amine oxidase inhibitors (e.g., aminoguanidine) in media. |
| Off-Target Metabolic Effects | Disruption of methyl cycle; accumulation of MTA/adenine [1]. | Co-supplement with adenine/methionine; monitor SAM/SAH ratios and circadian rhythms as readouts. |
| Pharmacokinetics & Bioavailability | Stability in solution; cellular uptake efficiency. | Prepare fresh stock solutions for each experiment; confirm stability in your buffer system. |
To ensure consistency and generate comparable data, here are detailed protocols for key experiments.
This protocol is adapted from general approaches used in polyamine research [2] [1].
A modern approach to directly monitor the cellular response involves a genetically encoded polyamine reporter [2].
Q1: What is the primary mechanism of action of this compound? It inhibits methylthioadenosine phosphorylase (MTAP), blocking the methionine salvage pathway. This disrupts the recycling of adenine and methionine, ultimately impacting polyamine biosynthesis and methyl group metabolism [1].
Q2: My experimental results with sardomozide are inconsistent between cell lines. Why? This is a common challenge. Variability often stems from differences in the expression of polyamine transporters and the baseline metabolic state of different cell types. It is crucial to empirically validate the compound's activity in each specific cell model using the reporter or metabolic profiling methods described above [2].
Q3: Are there any known off-target effects I should be aware of? Research indicates that excess MTA or related metabolic disruptions can lead to the accumulation of adenine, which in turn can inhibit adenosylhomocysteinase (AHCY). This causes a build-up of S-adenosylhomocysteine (SAH), a broad inhibitor of methylation reactions, potentially affecting diverse cellular processes beyond polyamine metabolism [1].
The following diagram illustrates the metabolic pathway involving this compound, showing how its inhibition of MTAP disrupts the methionine salvage and polyamine biosynthesis pathways.
To summarize the key steps for troubleshooting:
The table below summarizes the core characteristics and available experimental data for these two polyamine biosynthesis inhibitors.
| Feature | Sardomozide Dihydrochloride (CGP48664A) | Difluoromethylornithine (DFMO / Eflornithine) |
|---|---|---|
| Primary Target | S-Adenosylmethionine decarboxylase (AMD1) [1] | Ornithine Decarboxylase (ODC1) [2] [3] [4] |
| Mechanism | Potent and selective inhibitor of AMD1, blocking the production of decarboxylated S-adenosylmethionine (dcSAM), which is required for the synthesis of spermidine and spermine from putrescine [1]. | Irreversible, enzyme-activated inhibitor of ODC, the rate-limiting first enzyme in polyamine biosynthesis, preventing the conversion of ornithine to putrescine [2] [3] [4]. |
| Reported Potency (IC₅₀) | 5 nM (on SAMDC) [1] | Information missing from search results |
| Key Experimental Findings | Information missing from search results | In Vitro: Induces cell cycle arrest (G1/S), inhibits clonogenic growth and neurosphere formation, triggers ferroptosis (lipid peroxidation) [3] [4]. In Vivo: Slows primary tumor growth, inhibits metastasis, extends survival in mouse models of neuroblastoma and Ewing sarcoma [3] [5] [4]. | | Clinical/Research Status | Appears to be a research compound; clinical status not detailed in search results [1]. | FDA-approved for high-risk neuroblastoma maintenance therapy. Extensively studied in clinical trials for neuroblastoma and other cancers [3] [5]. |
The following diagram illustrates the polyamine biosynthesis pathway and the specific steps targeted by DFMO and Sardomozide, providing context for their mechanisms.
Since the search results provide extensive data on DFMO, here is a deeper dive into its observed effects and the methodologies used to study them.
DFMO's inhibition of ODC leads to a depletion of intracellular polyamines, which in turn impacts several critical cellular processes:
The methodologies below are derived from the studies cited in this guide and can serve as a reference for designing experiments.
For researchers planning studies in this area, the distinct targets of DFMO and Sardomozide present a compelling strategic opportunity. Combining these agents could theoretically lead to a synergistic, deeper depletion of polyamines by simultaneously blocking the pathway at its initial and a key secondary step. This approach may be particularly relevant for overcoming the limited efficacy of low-dose DFMO monotherapy observed in some models [6].
The following table consolidates the key chemical and biological data for this compound from the search results:
| Property | Description |
|---|---|
| Synonyms | CGP 48664A, CGP48664 dihydrochloride [1] [2] [3] |
| CAS Number | 138794-73-7 [2] [3] [4] (Other CAS: 149400-88-4 for parent compound [1]) |
| Molecular Formula | C11H16Cl2N6 [2] [4] |
| Molecular Weight | 303.19 g/mol [1] [2] [3] |
| Target & Activity | Potent S-Adenosylmethionine Decarboxylase (SAMDC) inhibitor [1] [2] [3] |
| Reported IC₅₀ | 5 nM (against SAMDC) [1] [2] [3] |
| Additional Reported Activity | Potent inhibitor of polyamine oxidase [3] |
| Reported Biological Effects | Broad-spectrum antiproliferative and antitumor activity [3] |
| Purity | 98% [1] to 99.76% [3] (varies by supplier) |
| Solubility | Soluble in water and DMSO [1] [2] [3] |
To help you understand the research context of this compound, the following diagram illustrates the metabolic pathway it targets and its subsequent effects.
The pathway shows that this compound exerts its effects by inhibiting S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the synthesis of polyamines (spermidine and spermine) [1] [2] [3]. This pathway is particularly relevant in cancer research, as high polyamine pathway activity is a metabolic liability for cancer cells. Research indicates that when this pathway is upregulated (e.g., in cells with MTAP gene deletion) and combined with stressors like cysteine starvation, it can lead to elevated reactive oxygen species (ROS) and trigger cell death (ferroptosis) [5]. Therefore, SAMDC inhibitors like Sardomozide are investigated for their broad-spectrum antiproliferative and antitumor activity [3].
As the search results could not provide a direct comparison with other inhibitors, creating a full "Comparison Guide" is not currently possible. The critical missing information includes:
To build the comprehensive guide you require, I suggest you:
The table below summarizes the key experimental data for this compound.
| Property | Description |
|---|---|
| Target | S-adenosylmethionine decarboxylase (SAMDC) [1] [2] |
| IC50 (Enzyme) | 5 nM [1] [2] |
| Molecular Weight | 303.19 [2] |
| CAS Number | 138794-73-7 [2] |
| Synonyms | CGP 48664A [2] |
Key experimental findings and methodologies from the literature are detailed below.
The following diagram illustrates the polyamine biosynthesis pathway and the mechanism of Sardomozide, based on information from the search results [3].
The table below summarizes the core information available on Sardomozide (SAM486A).
| Attribute | Description |
|---|---|
| Other Names | CGP 48664, SAM-486A [1] |
| Drug Class | S-adenosylmethionine decarboxylase (SAMDC/AMD1) inhibitor [1] [2] [3] |
| Mechanism of Action | Inhibits SAMDC, a key enzyme in the synthesis of spermidine and spermine from putrescine. This depletes intracellular levels of these higher polyamines [1] [4] [2]. |
| Molecular Weight | 230.27 [1] |
| CAS Number | 149400-88-4 [1] |
| Biological Activity (IC₅₀) | 5 nM (SAMDC in cell assays) [1] |
The following table consolidates key experimental and clinical findings for SAM486A. Much of the recent research explores its use in combination therapies.
| Model/Setting | Findings on Efficacy & Application | Citation |
|---|---|---|
| MTAP-Deficient Leukemia Cells | SAM486A synergized with cytarabine, enhancing growth inhibition and apoptosis. It altered intracellular polyamine levels and reduced anti-apoptotic proteins. | [5] [4] |
| Non-Hodgkin's Lymphoma (NHL) - Phase II Clinical Trial | As a monotherapy, achieved a 18.9% overall response rate (complete + partial response) in patients with relapsed/refractory NHL. Two patients had a complete response. | [2] |
| Solid Tumors - Phase I Clinical Trial | No objective tumor remissions were observed. The study established a recommended dose for further trials (400 mg/m² per cycle). | [3] |
| T cell Immunomodulation | Inhibition of the polyamine/hypusine axis (downstream of SAM486A's target) augments CD69 expression and IFN-γ/TNF-α production in human CD8+ T cells, suggesting potential to enhance anti-tumor immunity. | [6] [7] |
Here are the methodologies for key experiments cited in the search results, which can serve as a reference for your own research design.
In Vitro Cell Assay (Cytotoxicity & Synergy):
In Vivo Model (Pulmonary Arterial Hypertension - Related Pathway):
The diagram below illustrates the polyamine biosynthesis pathway and the specific step inhibited by Sardomozide (SAM486A).
The primary mechanism of Sardomozide is the inhibition of S-adenosylmethionine decarboxylase (SAMDC) [1] [2] [3]. This enzyme is responsible for producing decarboxylated SAM (dcSAM), which is a critical aminopropyl group donor for the synthesis of spermidine from putrescine and spermine from spermidine [6]. By inhibiting SAMDC, Sardomozide depletes spermidine and spermine, disrupting essential cellular functions like proliferation and translation elongation (via hypusination of eIF5A) [6].
The table below summarizes the core identities and key characteristics of the compound.
| Attribute | Sardomozide Dihydrochloride / CGP 48664 |
|---|---|
| CAS Number | 138794-73-7 [1] [2] [3] |
| Other Names | CGP 48664A, SAM486A [4] [5] [6] |
| Molecular Formula | C11H16Cl2N6 [1] [3] [6] |
| Molecular Weight | 303.19 g/mol [1] [2] [3] |
| Primary Target | S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC) [1] [7] [4] |
| Target IC50 | 5 nM [1] [7] [2] |
Note that "Sardomozide" (CAS 149400-88-4) can also refer to the free base form of the molecule, while "this compound" is the salt form, which typically offers better water solubility [8]. At equivalent molar concentrations, both forms are expected to have comparable biological activity [8].
This compound is a second-generation, potent, and specific inhibitor of SAMDC, a key enzyme in polyamine biosynthesis [7] [6]. Its biological profile is summarized in the following table.
| Activity / Parameter | Experimental Data |
|---|---|
| SAMDC Inhibition (IC₅₀) | 5 nM (cell assay) [1] [7] [2] |
| Reduction of SAMDC Activity | To 10% of control after 48h treatment with 3 μM [1] [2] [6] |
| Antiproliferative Effect (GI₅₀) | 0.26 - 3 μM (range across human and mouse tumor cell lines) [7] [3] |
| Effects on Polyamine Levels | Depletes spermidine and spermine; increases putrescine [9] |
| In Vivo Antitumor Activity | Potent activity in murine models and human tumor xenografts [7] [3] |
| Selectivity | No inhibition of ornithine decarboxylase (ODC); weak inhibition of diamine oxidase (IC₅₀ 4 μM) [7] [3] |
The compound exerts its effects by specifically inhibiting SAMDC, a crucial enzyme in the polyamine biosynthesis pathway. The diagram below illustrates the mechanism and subsequent cellular events.
For researchers looking to utilize this compound, here are summaries of key methodologies from the literature.
Based on the search results, here is a summary of the fundamental information on this compound:
| Property | Description |
|---|---|
| Synonyms | CGP 48664A [1] [2] [3] |
| Primary Target | S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC/AMD1) [1] [2] [3] |
| Mechanism of Action | Potent and selective inhibitor of SAMDC, a key enzyme in the polyamine biosynthesis pathway [2] [3]. |
| IC₅₀ (Enzymatic) | 5 nM (against rat AMD1) [1] [2] [3] |
| Cellular Activity | Reduces spermidine and spermine levels in cells (e.g., 73% and 97% downregulation in L1210 cells with 0.5 μM) [3]. |
| Antiproliferative Effect | Inhibits growth of various cancer cell lines (GI₅₀ ~0.26-0.8 μM) and suppresses tumor growth in mouse models [3]. |
To understand Sardomozide's action, it's helpful to visualize the polyamine biosynthesis pathway. Sardomozide targets S-adenosylmethionine decarboxylase (SAMDC), which is crucial for the production of spermidine and spermine [1] [2] [3]. Dysregulation of this pathway is linked to diseases like cancer and Parkinson's [4].
The diagram below illustrates this pathway and Sardomozide's role:
The tables below summarize key inhibitors for ODC and DAO, which are often studied as separate targets rather than being inhibited by a single molecule.
Table 1: Characterized ODC (Ornithine Decarboxylase) Inhibitors
| Inhibitor Name | Type of Inhibition | Key Characteristics & Experimental Context |
|---|
| DFMO (α-difluoromethylornithine) [1] [2] | Irreversible, suicide inhibitor | - The most widely used and FDA-approved ODC inhibitor.
Table 2: Characterized DAO (Diamine Oxidase) Inhibitors and Substrates
| Substance Name | Interaction with DAO | Key Characteristics & Experimental Context |
|---|---|---|
| Aminoguanidine [3] | Inhibitor | - Used in cell culture (e.g., neuroblastoma studies) at 1 mM concentration to inhibit serum polyamine oxidation [3]. |
| Putrescine & Cadaverine [4] [5] | Competitive substrates | - Putrescine and cadaverine significantly delay histamine degradation by DAO in vitro [4] [5].
Understanding how DAO activity is measured and what factors influence it is crucial for assessing any inhibitor's effect.
The following diagram illustrates the metabolic pathway involving ODC and DAO, showing the role of key inhibitors.
This diagram shows that ODC is a key enzyme in polyamine synthesis, and its inhibitor DFMO is well-established. DAO, on the other hand, primarily regulates histamine and putrescine levels, and its activity can be compromised by competitive substrates like putrescine and cadaverine, rather than a single specific drug inhibitor.
The table below summarizes the key in vitro data for Sardomozide dihydrochloride found in the search results.
| Property | Details |
|---|---|
| Target | S-Adenosylmethionine decarboxylase (SAMDC) [1] [2] [3]. |
| In Vitro IC₅₀ | 5 nM (cell assay) [1] [2] [3]. |
| Cellular Activity | Treatment with 3 μM Sardomozide for 48 hours reduced intracellular SAMDC activity to 10% of control [1] [2]. |
| Molecular Formula | C₁₁H₁₆Cl₂N₆ [1] [2] [3]. |
| Molecular Weight | 303.19 g/mol [1] [2] [3]. |
To help frame the existing data, the diagram below illustrates the role of Sardomozide's target, SAMDC, within the polyamine biosynthesis pathway, based on general biological knowledge [4].